molecular formula C14H19NO5 B2688739 2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoicacid CAS No. 2248367-95-3

2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoicacid

Cat. No.: B2688739
CAS No.: 2248367-95-3
M. Wt: 281.308
InChI Key: RDFUHNGIEDGOCO-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position, a methoxy substituent at the 5-position, and a methyl group at the 3-position of the aromatic ring (molecular formula: C₁₅H₂₁NO₅). The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under mild acidic conditions . This compound’s structural features—particularly the methoxy and methyl substituents—impart distinct physicochemical properties, such as enhanced lipophilicity compared to hydroxyl-substituted analogs, which may influence its solubility, reactivity, and applicability in pharmaceutical or materials chemistry.

Properties

IUPAC Name

5-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-8-6-9(19-5)7-10(12(16)17)11(8)15-13(18)20-14(2,3)4/h6-7H,1-5H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFUHNGIEDGOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the methoxy and methyl groups onto the benzoic acid core. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve consistent quality and yield. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of 2-{[(Tert-butoxy)carbonyl]amino}-5-hydroxy-3-methylbenzoic acid.

    Reduction: Formation of 2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzyl alcohol.

    Substitution: Formation of 2-amino-5-methoxy-3-methylbenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis. The molecular formula is C12H17NO5C_{12}H_{17}NO_5, with a molecular weight of approximately 247.29 g/mol. The compound exhibits properties typical of amino acid derivatives, making it suitable for various applications in both synthetic and biological contexts.

Medicinal Chemistry

1.1 Drug Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity or improve pharmacokinetic profiles. For instance, derivatives of this compound have been explored for their potential use as anti-inflammatory agents and in the treatment of metabolic disorders .

1.2 Therapeutic Applications

Research indicates that compounds similar to 2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid may exhibit activity against certain cancer cell lines and could be explored for their antitumor properties. Studies have shown that modifications to the amino acid structure can lead to increased cytotoxicity against specific cancer types .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been investigated, particularly in relation to enzymes involved in metabolic pathways. For example, it may inhibit enzymes that play a role in amino acid metabolism or lipid biosynthesis, making it a candidate for further research in metabolic regulation .

2.2 Peptide Synthesis

Due to the presence of the Boc group, this compound is valuable in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group during synthesis and can be removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides . This application is crucial for producing peptides with therapeutic potential.

Case Studies and Research Findings

Several studies have documented the applications of 2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid:

  • Antitumor Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on HepG2 human hepatoblastoma cell lines, suggesting potential as an anticancer agent .
  • Enzyme Inhibition : Research highlighted its role as an inhibitor of certain metabolic enzymes, which could be beneficial in designing drugs for metabolic diseases .
  • Peptide Synthesis Applications : The compound has been utilized in synthesizing bioactive peptides with enhanced stability and activity due to its protective groups .

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The methoxy and methyl groups may influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Name Molecular Formula Substituents Melting Point Key Features
2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid C₁₅H₂₁NO₅ 2-Boc-amino, 5-OCH₃, 3-CH₃ Not reported Boc protection, methoxy enhances lipophilicity, methyl adds steric hindrance
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 3-Boc-amino, 5-OH 150–151°C Higher polarity due to hydroxyl group; potential for hydrogen bonding
4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid C₁₁H₁₆N₂O₄ 4-Boc-amino, 1-CH₃ (pyrrole) Not reported Heterocyclic core; altered electronic properties vs. benzoic acid derivatives
Key Observations:

The methyl group at the 3-position introduces steric hindrance, which may slow reactions at the aromatic ring compared to unsubstituted analogs.

Boc Protection: All compounds share the Boc group, enabling compatibility with standard deprotection strategies (e.g., trifluoroacetic acid). However, the Boc-amino group’s position (2- vs. 3- on the benzene ring) affects electronic and steric interactions during synthetic modifications.

Core Structure Differences: The pyrrole-based analog (4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid) exhibits distinct electronic properties due to its heterocyclic ring, which may influence binding affinity in biological systems or coordination in metal-organic frameworks .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid, often abbreviated as TBM, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H17NO4
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 134167-07-0

TBM exhibits biological activity primarily through its interaction with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways and signaling cascades.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : TBM may act as an inhibitor of certain enzymes, which can alter metabolic processes.
  • Modulation of Receptor Activity : The compound could interact with specific receptors, influencing cellular signaling and responses.

Biological Activity Overview

The biological activity of TBM has been investigated in several studies, revealing its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that TBM possesses antimicrobial properties, making it a candidate for further development in treating infections. In vitro studies have shown significant inhibition of bacterial growth at certain concentrations.

Anti-inflammatory Effects

TBM has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate the expression of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that TBM may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This effect is hypothesized to be mediated through the modulation of apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of TBM against several bacterial strains. The results indicated that TBM exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, TBM was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that TBM effectively mitigates inflammation .

Study 3: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that TBM reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Outcome
AntimicrobialStaphylococcus aureus32Significant growth inhibition
Escherichia coli32Significant growth inhibition
Anti-inflammatoryMouse model (LPS-induced)N/AReduction in TNF-alpha and IL-6 levels
AnticancerMCF-7 breast cancer cells1050% reduction in cell viability

Q & A

Q. What are the standard synthetic routes for preparing 2-{[(tert-butoxycarbonyl)amino]-5-methoxy-3-methylbenzoic acid?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

  • Boc protection : The amino group at the 2-position is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF/DCM) .
  • Methyl and methoxy introduction : Methyl groups are introduced via Friedel-Crafts alkylation or directed ortho-metalation, while methoxy groups are added using methylating agents like methyl iodide in the presence of Ag₂O .
  • Carboxylic acid activation : The final carboxylic acid is often generated through hydrolysis of a methyl ester intermediate (e.g., using LiOH in THF/H₂O) .
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the purity of this compound validated in research settings?

Purity is assessed using:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; ≥98% purity is standard for research-grade material .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., tert-butyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~322.15 g/mol) .

Q. What are the primary research applications of this compound?

It serves as:

  • Peptide synthesis intermediate : The Boc group protects amines during solid-phase peptide synthesis (SPPS), while the carboxylic acid enables conjugation .
  • Building block for heterocycles : Used in synthesizing thiophene or pyridine derivatives via cyclization reactions .
  • Metal coordination studies : The carboxylic acid and methoxy groups act as ligands for transition metals (e.g., Pd or Cu catalysts) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in peptide synthesis?

Low coupling efficiency may arise from steric hindrance (methyl group at the 3-position) or Boc-group instability. Mitigation strategies include:

  • Activation reagents : Use HOBt/DIC or PyBOP instead of DCC to enhance reactivity .
  • Temperature control : Conduct reactions at 0–4°C to minimize Boc-deprotection .
  • Pre-activation : Convert the carboxylic acid to an active ester (e.g., pentafluorophenyl ester) before coupling .
    Monitor reaction progress via LC-MS to detect incomplete coupling .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under varying pH conditions?

  • Acidic conditions : The Boc group is labile in TFA/DCM (20–50% v/v), enabling selective deprotection .
  • Basic conditions : Stable in aqueous NaOH (pH < 10), but prolonged exposure to strong bases (pH > 12) may degrade the ester .
  • Long-term storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis; avoid moisture .

Q. What analytical challenges arise in characterizing byproducts during synthesis?

Common issues include:

  • Regioisomeric impurities : Methyl and methoxy groups may misorient during electrophilic substitution. Use 2D NMR (COSY, NOESY) to assign positions .
  • Boc-deprotection byproducts : Detect tert-butanol (δ 1.2 ppm in ¹H NMR) or free amine (confirmed via ninhydrin test) .
  • Oxidation products : LC-MS can identify benzoquinone derivatives (e.g., m/z shifts +16 for oxidation) .

Q. How can researchers reconcile contradictory data on the compound’s solubility across studies?

Reported solubility variations stem from:

  • Solvent polarity : Soluble in DMSO (>50 mg/mL) but poorly in water (<0.1 mg/mL). Use co-solvents (e.g., DMSO:H₂O 1:1) for biological assays .
  • Crystallinity : Amorphous batches dissolve faster than crystalline forms; characterize via XRD .
  • pH effects : Ionization of the carboxylic acid (pKa ~4.2) enhances solubility in basic buffers .

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